
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of non-ozone depleting difluorocarbene reagents has streamlined the process, making it more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Electrophilic Reagents: Used in substitution reactions to replace fluorine atoms.
Radical Initiators: Employed in radical difluoromethylation processes.
Transition Metal Catalysts: Such as copper and silver, used to facilitate difluoromethylation.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Mécanisme D'action
The mechanism by which 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to specific proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Difluoromethyl-quinoxalin-2-ones
- Trifluoromethyl ethers
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is unique due to its multiple fluorine atoms on the pyridine ring, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Formule moléculaire |
C6HF6N |
|---|---|
Poids moléculaire |
201.07 g/mol |
Nom IUPAC |
3-(difluoromethyl)-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C6HF6N/c7-2-1(4(9)10)5(11)13-6(12)3(2)8/h4H |
Clé InChI |
ACLTVJLNJRLBNS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(N=C1F)F)F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




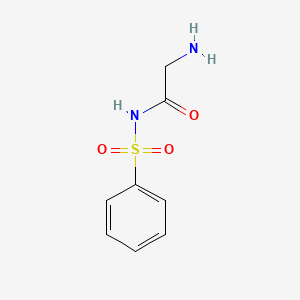


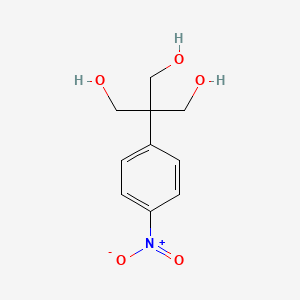

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
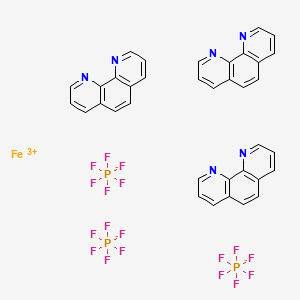

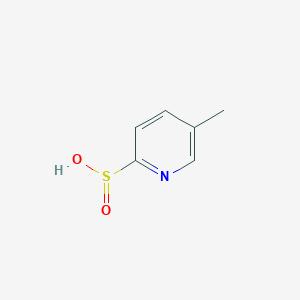

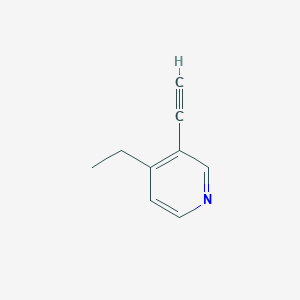
![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
